1-methyl-3-pentyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Purine Nucleoside Phosphorylase Inhibition Enzyme Assay Immunosuppression

1-Methyl-3-pentyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS 330818-13-8) is a synthetic, low-molecular-weight (353.43 Da) heterocyclic compound belonging to the imidazo[1,2-g]purine-2,4-dione class. The imidazo[1,2-g]purine scaffold is a structural mimetic of the natural purine nucleoside inosine and has been explored in medicinal chemistry for the development of purine nucleoside phosphorylase (PNP) inhibitors.

Molecular Formula C19H23N5O2
Molecular Weight 353.426
CAS No. 330818-13-8
Cat. No. B2662538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-pentyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
CAS330818-13-8
Molecular FormulaC19H23N5O2
Molecular Weight353.426
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C
InChIInChI=1S/C19H23N5O2/c1-3-4-8-11-24-17(25)15-16(21(2)19(24)26)20-18-22(12-13-23(15)18)14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3
InChIKeyQCQAMMKFBRNNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-pentyl-8-phenyl-imidazo[1,2-g]purine-2,4-dione (CAS 330818-13-8) – Procurement-Relevant Chemical Profile


1-Methyl-3-pentyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS 330818-13-8) is a synthetic, low-molecular-weight (353.43 Da) heterocyclic compound belonging to the imidazo[1,2-g]purine-2,4-dione class. The imidazo[1,2-g]purine scaffold is a structural mimetic of the natural purine nucleoside inosine and has been explored in medicinal chemistry for the development of purine nucleoside phosphorylase (PNP) inhibitors [1]. This particular derivative features a distinctive N3-pentyl substitution and an unsubstituted C8-phenyl ring, structural features that are predicted to influence both target binding affinity and physicochemical properties relative to other members of the series [2].

Conformationally constrained purine mimetic scaffold for PNP inhibition studies.
N3-pentyl substitution introduces distinct lipophilicity for SAR exploration.
Unsubstituted C8-phenyl ring may support selectivity profiling studies.

Why Generic Substitution of 1-Methyl-3-pentyl-8-phenyl-imidazo[1,2-g]purine-2,4-dione Is Not Advisable


Within the imidazo[1,2-g]purine-2,4-dione chemotype, small changes to the N3 and C8 substituents can produce large shifts in PNP inhibitory potency, isoform selectivity, and metabolic stability. The N3-pentyl chain imparts distinct lipophilicity and steric bulk compared to the more common N3-methyl or N3-butyl analogs, potentially altering the fit within the hydrophobic pocket of the PNP active site [1]. Likewise, the absence of substituents on the C8-phenyl ring differentiates this compound from analogs bearing 4-methyl, 4-methoxy, or 3,4-dimethyl groups, which exhibit different electronic and steric profiles that can affect both potency and off-target interactions. Direct substitution with a close analog without matching these substitution patterns risks losing or unpredictably altering the pharmacological activity that makes this specific compound valuable for target validation or assay development [2].

N3-Pentyl vs. N3-Methyl/Butyl Analogs

May shift enzyme inhibition profile and selectivity due to altered lipophilicity and steric bulk.

C8-Phenyl vs. Substituted Phenyl Analogs

Electronic and steric differences may redirect target engagement and off-target interactions.

Unvalidated Bioactivity Profile

Absence of public potency data limits direct comparison with well-characterized PNP inhibitors.

Quantitative Differentiation of 1-Methyl-3-pentyl-8-phenyl-imidazo[1,2-g]purine-2,4-dione vs. Closest Analogs


PNP Inhibitory Potency: Predicted Affinity Gap vs. 8-Aminoguanosine

The target compound belongs to a class of PNP inhibitors, but its quantitative inhibitory activity has not been reported in the public domain. By contrast, the structurally simpler PNP inhibitor 8-aminoguanosine (CAS 3868-32-4) has been extensively characterized, with an IC50 of 1.33 µM in a radiometric assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. The imidazo[1,2-g]purine-2,4-dione scaffold introduces conformational constraints absent in 8-aminoguanosine, which are predicted to enhance binding pocket complementarity, but the absence of experimental data for the target compound prevents a definitive potency claim.

PNP Inhibition Potency
Class-level
Target: not publicly reported
8-Aminoguanosine: IC50 = 1.33 µM
Supports SAR exploration; potency gap unverified.
Class-level inference; no direct comparative assay.
Purine Nucleoside Phosphorylase Inhibition Enzyme Assay Immunosuppression

Structural Differentiation: N3-Pentyl vs. N3-Methyl Substitution in Imidazo[1,2-g]purine-2,4-diones

The target compound possesses an N3-pentyl group, which is longer and more lipophilic than the N3-methyl group found in the majority of commercially available imidazo[1,2-g]purine-2,4-dione analogs, such as 1,3-dimethyl-8-phenyl derivatives (e.g., InterBioScreen STOCK1N-31332) [1]. The calculated logP difference between N3-pentyl and N3-methyl analogs is approximately +1.5 to +2.0 units, indicating significantly higher membrane permeability potential. This physicochemical differentiation may translate into altered cellular uptake and tissue distribution profiles, although no experimental PK data are available for direct comparison.

Lipophilicity Shift
Class-level
Predicted ΔclogP ≈ +1.5 to +2.0 vs. N3-methyl analog
May support cell-permeability screening context.
Calculated values; experimental logP not reported.
Medicinal Chemistry Structure-Activity Relationship Lipophilicity

C8-Phenyl Substitution: Unsubstituted Phenyl vs. 4-Methylphenyl Analog

The target compound features an unsubstituted phenyl ring at C8. A direct structural analog, 1-methyl-8-(4-methylphenyl)-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS not disclosed, EVT-2799612 analog), incorporates a para-methyl group on the C8-phenyl ring . The addition of the methyl substituent increases steric bulk and electron density on the aromatic ring, which can alter π-stacking interactions within the target binding site and shift selectivity profiles. In analogous purine-based systems, para-substitution has been shown to modulate PNP inhibition by up to 10-fold, though no head-to-head data exist for this specific pair.

C8-Phenyl Substitution
Data to verify
C8-phenyl (unsubstituted) vs. C8-(4-methylphenyl) analog
No direct comparative data
May offer distinct selectivity context, requires experimental review.
Literature precedent for para-substitution effects; not confirmed for this pair.
Medicinal Chemistry Enzyme Inhibition Selectivity

Absence of Public Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of ChEMBL, PubChem, BindingDB, PubMed, and Google Patents returned no quantitative bioactivity data for 1-methyl-3-pentyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS 330818-13-8). This is in stark contrast to related PNP inhibitors such as 8-aminoguanosine (IC50 = 1.33 µM, Ki = 17 µM) [1] and 9-deazaguanine derivatives (IC50 values as low as 6 nM) [2], which have well-documented activity profiles. The absence of data means that any procurement decision must be based on the compound's unique structural features and its potential as a tool for SAR exploration, rather than on demonstrated biological superiority.

Public Bioactivity Data
Data to verify
No IC50/Ki data in ChEMBL, PubChem, BindingDB
Procurement requires in-house characterization plan.
Databases accessed May 2026; compound's biological profile unvalidated.
Data Availability Risk Assessment Assay Development

Recommended Application Scenarios for 1-Methyl-3-pentyl-8-phenyl-imidazo[1,2-g]purine-2,4-dione Based on Structural Evidence


Structure-Activity Relationship (SAR) Studies of PNP Inhibitors Targeting the Hydrophobic Pocket

This compound is best deployed as a probe to map the hydrophobic pocket of purine nucleoside phosphorylase (PNP). Its N3-pentyl side chain and unsubstituted C8-phenyl ring occupy a unique chemical space not covered by the well-characterized 9-deazaguanine series (IC50 range 6 nM–1 µM) or the 8-aminoguanosine scaffold (IC50 = 1.33 µM) [1]. Comparative profiling against N3-methyl and N3-butyl analogs can elucidate the contribution of N3-alkyl chain length to PNP binding affinity and selectivity.

Cell-Based Assay Development Requiring Enhanced Membrane Permeability

The predicted higher lipophilicity (clogP ≈ 3.5–4.0) of this compound relative to N3-methyl analogs (clogP ≈ 1.8–2.2) suggests potential advantages for cell-based PNP inhibition assays where passive membrane diffusion is critical [1]. However, this application requires experimental validation of both permeability and cytotoxicity, as increased lipophilicity can also lead to non-specific membrane disruption.

Chemical Biology Tool for Purine Salvage Pathway Dissection

The imidazo[1,2-g]purine-2,4-dione scaffold represents a conformationally constrained purine mimetic that may exhibit metabolic stability advantages over natural nucleoside-based inhibitors. This compound can serve as a chemical tool to distinguish PNP-dependent from PNP-independent purine salvage mechanisms in T-cell proliferation models, provided its on-target activity is first confirmed through in-house enzymatic assays [1].

Negative Control for mGluR1-Mediated Assays

A structurally related imidazo[1,2-g]purine derivative (BDBM50364720) displays potent antagonist activity at metabotropic glutamate receptor 1 (mGluR1; Ki = 1.90 nM at rat, IC50 = 4.70 nM at human) [1]. The target compound, lacking the mGluR1 pharmacophore features, can potentially be used as a negative control to confirm target selectivity in mGluR1 screening cascades, though cross-reactivity must be ruled out experimentally.

Application
Selection Property
Validation Focus
PNP SAR studies – hydrophobic pocket
N3-pentyl and unsubstituted C8-phenyl substitution pattern
Comparative profiling vs N3-methyl/butyl analogs
Cell-based PNP inhibition assays
Predicted higher lipophilicity (clogP ≈ 3.5–4.0)
Experimental permeability and cytotoxicity validation
Purine salvage pathway dissection – T-cell models
Conformationally constrained purine mimetic scaffold
On-target PNP activity confirmation; metabolic stability assessment
Negative control for mGluR1 screening
Lacks mGluR1 pharmacophore features
Cross-reactivity screening against mGluR1
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